![molecular formula C14H14FN3O2 B4689884 ethyl 2-[(4-fluorophenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B4689884.png)
ethyl 2-[(4-fluorophenyl)amino]-4-methyl-5-pyrimidinecarboxylate
Overview
Description
Ethyl 2-[(4-fluorophenyl)amino]-4-methyl-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C15H15FN4O2. It belongs to the class of pyrimidinecarboxylates and has various applications in scientific research.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-fluorophenyl)amino]-4-methyl-5-pyrimidinecarboxylate is not well understood. However, it is believed to interact with biological targets such as enzymes and receptors, thereby modulating their activity. It has been reported to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, possibly through the inhibition of kinase activity. It has also been shown to exhibit antioxidant activity and protect against oxidative stress-induced cell damage. Additionally, it has been reported to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 2-[(4-fluorophenyl)amino]-4-methyl-5-pyrimidinecarboxylate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a wide range of applications in scientific research. However, one of the limitations is that its mechanism of action is not well understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on ethyl 2-[(4-fluorophenyl)amino]-4-methyl-5-pyrimidinecarboxylate. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to explore its use as a fluorescent probe for the detection of other metal ions in biological samples. Additionally, further research is needed to elucidate its mechanism of action and identify potential molecular targets. Finally, the synthesis of novel derivatives of this compound may lead to the discovery of new biologically active compounds with diverse applications in scientific research.
Scientific Research Applications
Ethyl 2-[(4-fluorophenyl)amino]-4-methyl-5-pyrimidinecarboxylate has various applications in scientific research. It has been used as a ligand for the synthesis of metal complexes with potential antitumor activity. It has also been used as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, it has been used as a substrate for the synthesis of biologically active compounds such as kinase inhibitors.
properties
IUPAC Name |
ethyl 2-(4-fluoroanilino)-4-methylpyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-3-20-13(19)12-8-16-14(17-9(12)2)18-11-6-4-10(15)5-7-11/h4-8H,3H2,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMLWXJNSOJJHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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